

Spectroscopic Profile of Isorutarin: A Technical Guide

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Compound of Interest

Compound Name: *Isorutarin*

Cat. No.: *B1674752*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isorutarin**, a coumarin derivative isolated from plants of the *Peucedanum* genus. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure

Isorutarin, with the chemical name 7-hydroxy-8-(3-hydroxy-3-methylbutyl)-5-methoxycoumarin, possesses a core coumarin scaffold substituted with methoxy, hydroxy, and a hydroxyisopentyl group.

Molecular Formula: $C_{15}H_{18}O_5$

Spectroscopic Data

The structural elucidation of **Isorutarin** has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **Isorutarin** are crucial for its unambiguous

identification.

Table 1: ^1H NMR Spectroscopic Data of **Isorutarin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data of **Isorutarin**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data of **Isorutarin**

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system present.

Table 4: UV-Vis Spectroscopic Data of **Isorutarin**

Wavelength (λ_{max}) nm	Solvent
Data not available in search results	

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility and data comparison. The following sections outline the general methodologies employed for the spectroscopic analysis of coumarins like **Isorutarin**.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ^1H). The sample is dissolved in a deuterated solvent, such as chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .

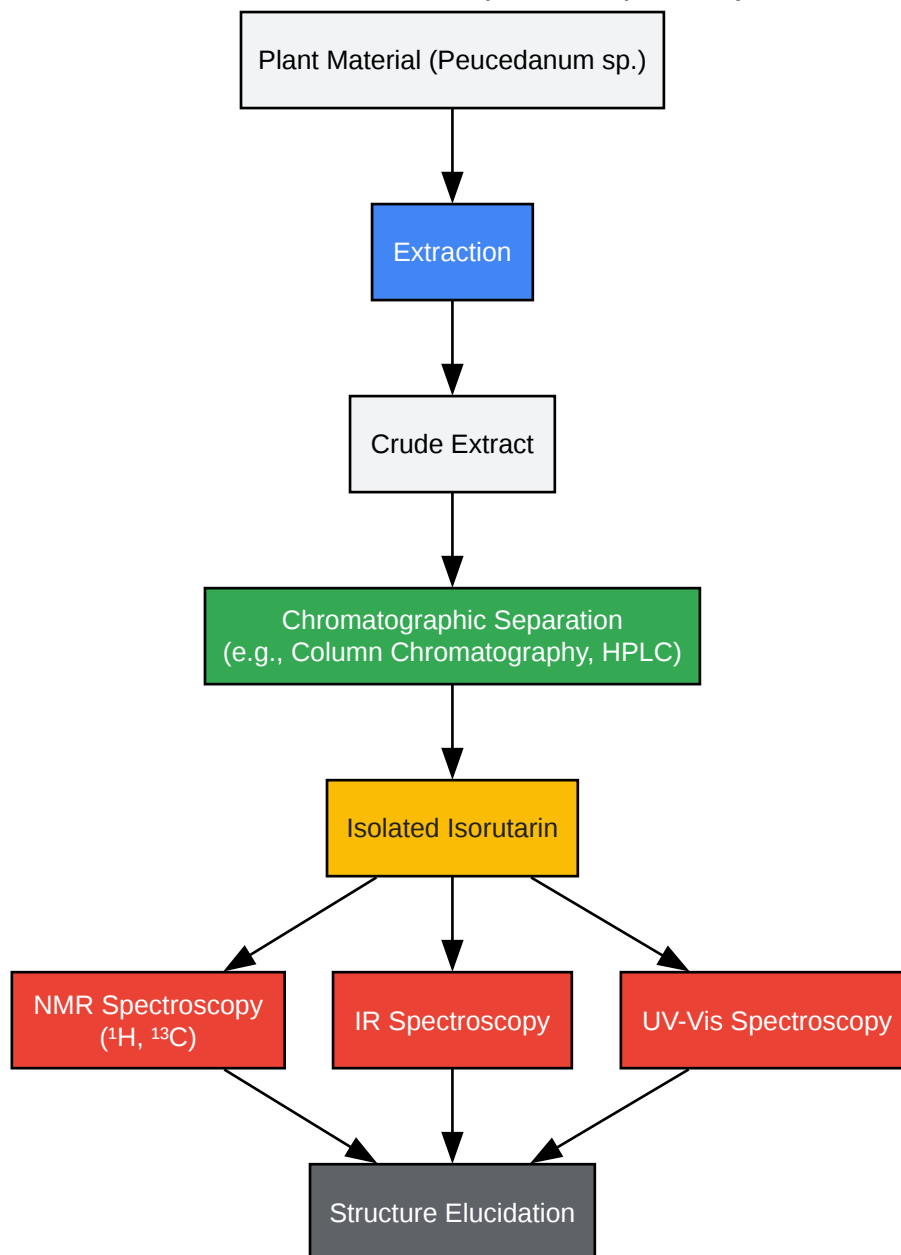
UV-Vis Spectroscopy

UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-grade solvent, such as methanol or ethanol. The absorbance is measured over a specific wavelength range, typically from 200 to 400 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Isorutarin**.

Workflow for Isorutarin Spectroscopic Analysis



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Caption: A logical workflow for the isolation and spectroscopic analysis of **Isorutarin**.

- To cite this document: BenchChem. [Spectroscopic Profile of Isorutarin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674752#spectroscopic-data-of-isorutarin-nmr-ir-uv-vis\]](https://www.benchchem.com/product/b1674752#spectroscopic-data-of-isorutarin-nmr-ir-uv-vis)

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